10-Deazaaminopterin

Übersicht

Beschreibung

GNF-PF-173, also known as 10-Deazaaminopterin, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of aminopterin and is known for its role as a folate antagonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer and parasitic infections .

Wirkmechanismus

Target of Action

10-Deazaaminopterin, also known as PDX, is a new class of rationally designed antifolates . Its primary target is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the cellular synthesis of DNA building blocks, such as thymidylate, and is critical for cell proliferation .

Mode of Action

This compound interacts with its target, DHFR, resulting in the inhibition of the enzyme . This interaction disrupts the regeneration of the reduced tetrahydrofolate pool required in purine base biosynthesis . The design of this compound was aimed at improving membrane transport and polyglutamylation in tumor cells, resulting in increased intracellular accumulation and enhanced cytotoxicity . It is the most efficient permeant for the RFC-1-mediated internalization and substrate for folylpolyglutamate synthetase .

Biochemical Pathways

The inhibition of DHFR by this compound affects the folate-mediated coenzyme pathways . This action interferes with the regeneration of the reduced tetrahydrofolate pool required in purine base biosynthesis . The disruption of these biochemical pathways leads to the inhibition of cell proliferation .

Pharmacokinetics

In terms of pharmacokinetics, this compound demonstrates a mean area under the curve of 20.6 μmol·h, and the mean terminal half-life is 8 hours . The recommended Phase II dose is 150 mg/m^2 biweekly . The normalized clearance of this compound is approximately 1.5 times that reported for methotrexate (125 vs 80 ml/min per m^2) in adults .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the expression of genes controlling internalization (RFC-1) and polyglutamylation of this compound in tumor cells can serve as correlates of response .

Biochemische Analyse

Biochemical Properties

10-Deazaaminopterin plays a crucial role in biochemical reactions by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . This inhibition leads to a reduction in tetrahydrofolate levels, which are essential for the synthesis of purines and thymidylate, thereby disrupting DNA synthesis and cell division . This compound interacts with the reduced folate carrier (RFC-1) for internalization and is a substrate for folylpolyglutamate synthetase, which enhances its retention and efficacy within cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis . In cancer cells, this compound has been shown to enhance cytotoxicity compared to methotrexate, another antifolate . It influences cell signaling pathways by modulating the expression of genes involved in folate metabolism and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a depletion of thymidylate and purine nucleotides, which are necessary for DNA replication and repair . Additionally, this compound undergoes polyglutamylation, which enhances its retention and potency within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its efficacy over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of tumor growth and prolonged survival in animal models . Its stability and degradation can be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects such as mucositis and myelosuppression . The optimal dosage for achieving therapeutic efficacy while minimizing toxicity has been identified in various studies .

Metabolic Pathways

This compound is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase . This inhibition disrupts the synthesis of tetrahydrofolate, leading to a reduction in the production of purines and thymidylate . The compound also interacts with folylpolyglutamate synthetase, which enhances its retention and efficacy within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the reduced folate carrier (RFC-1) . This transporter facilitates the internalization of the compound into cells, where it undergoes polyglutamylation to enhance its retention and potency . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound can effectively inhibit its target enzyme .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GNF-PF-173 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung starker Säuren und Basen sowie hoher Temperaturen, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von GNF-PF-173 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von großtechnischen Reaktoren, präzise Temperaturkontrolle und effiziente Reinigungstechniken wie Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GNF-PF-173 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation von GNF-PF-173 zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

GNF-PF-173 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Sonde in chemischen Reaktionen verwendet, um Reaktionsmechanismen und -wege zu untersuchen.

Biologie: Untersucht wegen seiner Rolle bei der Hemmung spezifischer Enzyme und Stoffwechselwege in biologischen Systemen.

Medizin: Erforscht wegen seines Potenzials als Antikrebsmittel und seiner Fähigkeit, das Wachstum bestimmter Parasiten zu hemmen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt

Wirkmechanismus

Der Wirkmechanismus von GNF-PF-173 beinhaltet seine Rolle als Folatantagonist. Es hemmt das Enzym Dihydrofolat-Reduktase, das für die Synthese von Tetrahydrofolat essentiell ist. Diese Hemmung stört die Synthese von Nukleotiden, was zur Hemmung der DNA-Synthese und Zellteilung führt. Dieser Mechanismus ist besonders wirksam in schnell teilenden Zellen, wie z. B. Krebszellen und bestimmten Parasiten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methotrexat: Ein weiterer Folatantagonist, der zur Behandlung von Krebs und Autoimmunerkrankungen eingesetzt wird.

Pemetrexed: Ein Folatantagonist, der zur Behandlung bestimmter Krebsarten, insbesondere Lungenkrebs, eingesetzt wird.

Pralatrexat: Ein Folatantagonist, der zur Behandlung des peripheren T-Zell-Lymphoms eingesetzt wird.

Einzigartigkeit

GNF-PF-173 ist einzigartig in seiner Struktur und seinem spezifischen Wirkmechanismus. Im Gegensatz zu anderen Folatantagonisten weist es eine Deaza-Modifikation auf, die seine Bindungsaffinität und Spezifität für Dihydrofolat-Reduktase erhöht. Dies macht es zu einem potenten Hemmer mit potenziellen Vorteilen in Bezug auf Wirksamkeit und Sicherheit .

Eigenschaften

IUPAC Name |

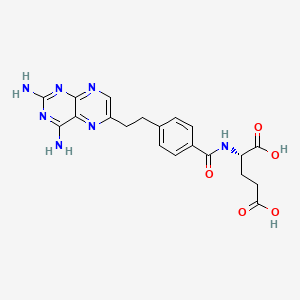

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFLRHWJJKLPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52454-37-2 | |

| Record name | NSC311469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.